Bis(2-hydroxypropyl) azelate

Description

Contextual Significance of Dicarboxylic Acid Esters in Chemical Synthesis and Materials Science

Dicarboxylic acid esters are a pivotal class of organic compounds characterized by two ester functional groups. Their bifunctional nature makes them exceptionally versatile building blocks in both chemical synthesis and materials science. beilstein-journals.org A primary application lies in condensation polymerization, where a dicarboxylic acid ester reacts with a diol to form polyesters, a major class of commercial polymers. libretexts.org The properties of the resulting polymer can be tuned by the choice of the dicarboxylic acid and the diol.

Beyond polymerization, these esters are crucial as plasticizers, particularly for polymers like polyvinyl chloride (PVC). mdpi.com They work by embedding themselves between polymer chains, increasing the free volume and lowering the glass transition temperature, which imparts flexibility. mdpi.com Azelaic acid esters, a subgroup derived from the nine-carbon azelaic acid, are noted for conferring excellent low-temperature performance and are considered alternatives to some traditional plasticizers. nih.govplasticisers.org Furthermore, their properties make them valuable as synthetic lubricants and as intermediates in the synthesis of other complex molecules. wikipedia.orgacs.org

Overview of Hydroxylated Ester Architectures and Their Unique Chemical Attributes

Hydroxylated esters are molecules that contain both an ester group and a hydroxyl (-OH) group. This combination of functional groups imparts unique chemical attributes not found in simple esters. The hydroxyl group is a reactive site, capable of participating in further chemical transformations such as etherification, acylation, or isocyanate reactions. This added functionality is particularly valuable in creating cross-linked polymer networks, which enhances the mechanical strength and thermal stability of materials.

The presence of the polar hydroxyl group also increases the molecule's hydrophilicity and can improve its adhesion to various substrates. In the context of polymer science, incorporating hydroxylated monomers can enhance properties like dye uptake in fibers and moisture absorption. The enantioselective α-hydroxylation of β-keto esters, a specific method to create these architectures, is an area of significant research, highlighting the demand for chiral hydroxylated compounds in synthetic and medicinal chemistry. researchgate.net

Establishing the Research Focus on Bis(2-hydroxypropyl) Azelate within Contemporary Chemical Disciplines

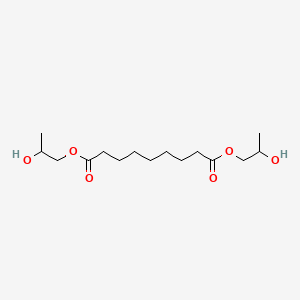

This compound stands at the intersection of the two aforementioned chemical classes. It is a diester of azelaic acid, a nine-carbon dicarboxylic acid, and propylene (B89431) glycol. alfa-chemistry.com Its structure, featuring a linear C9 backbone from azelaic acid and terminal hydroxyl groups from the propylene glycol moieties, makes it a subject of interest in materials science.

The molecule combines the plasticizing potential of an azelate ester with the reactive functionality of two primary hydroxyl groups. This dual nature allows it to act not just as a plasticizer but also as a reactive monomer or cross-linking agent in the synthesis of advanced polymers like polyesters and polyurethanes. Research into similar hydroxylated polyesters, such as hydroxypoly-1,6-hexanediol azelate, has demonstrated their use as PVC plasticizers with low volatility and high cold impact resistance. nih.gov this compound is therefore a specific molecular architecture being explored for creating new materials with tailored properties, building upon the foundational chemistry of dicarboxylic esters and functionalized alcohols.

Compound Identity: this compound

| Identifier | Value | Source |

| CAS Number | 51851-36-6 | alfa-chemistry.com |

| Molecular Formula | C15H28O6 | Inferred from structure |

| Synonyms | Nonanedioic acid, bis(2-hydroxypropyl) ester; Bis(2-hydroxypropyl) nonanedioate | alfa-chemistry.com |

| Canonical SMILES | CC(COC(=O)CCCCCCCC(=O)OCC(C)O)O | alfa-chemistry.com |

Research and Synthesis

While detailed research specifically on this compound is not extensively published in mainstream literature, its synthesis can be inferred from standard esterification methods and related preparations. The synthesis of structurally similar compounds provides a clear blueprint.

For instance, the synthesis of Bis(2,3-dihydroxypropyl)azelate involves the reaction of azelaic acid with glycidol (B123203) at elevated temperatures (115-125 °C) in the presence of a catalyst. prepchem.com Similarly, Bis(2-hydroxyethyl)azelate is prepared by reacting azelaic acid with ethylene (B1197577) oxide under pressure. prepchem.com These examples suggest that this compound would be synthesized via the direct esterification of azelaic acid with an excess of propylene glycol, typically with an acid catalyst and heat to drive off the water produced in the reaction. Another route could involve the reaction of an azelaic acid derivative, like an acid chloride or another ester (via transesterification), with propylene glycol.

The potential applications are primarily in the polymer and coatings industry. The terminal hydroxyl groups allow it to be incorporated into polyester (B1180765) or polyurethane chains, acting as a chain extender or a soft segment to impart flexibility. Bio-based polyester polyols synthesized from azelaic acid and other polyols like sorbitol are being investigated for polyurethane production, indicating a trend toward sustainable materials where this compound could be relevant. researchgate.net

Structure

3D Structure

Properties

CAS No. |

51851-36-6 |

|---|---|

Molecular Formula |

C15H28O6 |

Molecular Weight |

304.38 g/mol |

IUPAC Name |

bis(2-hydroxypropyl) nonanedioate |

InChI |

InChI=1S/C15H28O6/c1-12(16)10-20-14(18)8-6-4-3-5-7-9-15(19)21-11-13(2)17/h12-13,16-17H,3-11H2,1-2H3 |

InChI Key |

HILXNQDVXRHFJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)CCCCCCCC(=O)OCC(C)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Bis 2 Hydroxypropyl Azelate

Direct Esterification Routes via Azelaic Acid and Propylene (B89431) Oxide Derivatives

The most common method for synthesizing bis(2-hydroxypropyl) azelate is the direct esterification of azelaic acid with a propylene oxide derivative, typically 1,2-propylene glycol. This reaction involves the condensation of the dicarboxylic acid with the diol to form the corresponding diester, with the elimination of water.

The esterification of azelaic acid is typically a slow reaction that requires a catalyst to achieve reasonable reaction rates and yields. Both homogeneous and heterogeneous catalysts are employed in this process.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Common examples include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. While effective, they can lead to corrosion issues and are often difficult to separate from the final product, requiring neutralization and washing steps that can generate significant waste. researchgate.net Organometallic compounds, such as tin(II) oxide and titanium(IV) butoxide, have also been utilized as homogeneous catalysts in the synthesis of polyesters from azelaic acid, demonstrating high efficiency. researchgate.netnih.govunits.it

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction mixture, offering advantages in terms of easy separation, reusability, and reduced environmental impact. researchgate.net Ion-exchange resins, such as Amberlyst-15, are effective solid acid catalysts for esterification reactions. researchgate.net Other solid catalysts that could be employed include metal oxides and supported metal catalysts. For instance, in related polyester (B1180765) synthesis, catalysts based on MCM-41 and other mesostructures have been proposed for their potential in large-scale production. researchgate.net

| Catalyst Type | Examples | Phase | Advantages | Disadvantages |

| Homogeneous | p-Toluenesulfonic acid, Tin(II) oxide, Titanium(IV) butoxide | Liquid | High activity | Difficult to separate, potential for corrosion and contamination |

| Heterogeneous | Amberlyst-15, Metal oxides, Supported catalysts | Solid | Easy separation, reusability, reduced waste | Potentially lower activity compared to homogeneous catalysts |

Table 1: Comparison of Catalytic Systems for Esterification

The esterification of a dicarboxylic acid with a diol is a reversible reaction. To optimize the yield of this compound, it is crucial to understand the reaction kinetics and thermodynamics to shift the equilibrium towards the product side.

The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies on the esterification of acrylic acid with propylene glycol using a heterogeneous catalyst have shown that the reaction rate increases with temperature and catalyst loading. researchgate.net Similar principles apply to the synthesis of this compound. The removal of water, a byproduct of the reaction, is a key strategy to drive the reaction to completion. This can be achieved through azeotropic distillation or by carrying out the reaction under vacuum.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction determine the spontaneity and equilibrium position. The esterification of 1-methoxy-2-propanol (B31579) and acetic acid, a related reaction, was found to be exothermic. mdpi.com Kinetic models like the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models can be used to describe the reaction mechanism and determine the activation energy. For the esterification of acrylic acid with propylene glycol, the Eley-Rideal model provided a good fit for the experimental data. researchgate.net

| Parameter | Influence on Reaction | Optimization Strategy |

| Temperature | Increases reaction rate but can favor reverse reaction at equilibrium for exothermic processes. | Operate at an optimal temperature that balances rate and equilibrium position. |

| Catalyst Loading | Increases reaction rate. | Use an optimal amount to avoid unnecessary cost and potential side reactions. |

| Reactant Molar Ratio | Using an excess of one reactant (e.g., propylene glycol) can shift the equilibrium towards the product. | Employing an excess of the less expensive reactant is a common strategy. |

| Water Removal | Shifts the equilibrium towards the product side. | Azeotropic distillation or reaction under vacuum. |

Table 2: Key Parameters for Optimizing the Yield of this compound

In line with the principles of green chemistry, there is a growing interest in developing solvent-free and more environmentally benign synthetic methods. athensjournals.gr Solvent-free, or "neat," reactions are advantageous as they reduce waste, simplify purification, and can lead to higher reaction rates due to increased reactant concentration. The direct esterification of azelaic acid with propylene glycol can potentially be carried out under solvent-free conditions, especially at elevated temperatures where the reactants are in a liquid state.

The use of reusable heterogeneous catalysts, as mentioned earlier, is a key aspect of green chemistry in this synthesis. researchgate.net Furthermore, exploring biocatalysis using enzymes like lipases presents a promising green alternative. Lipases can catalyze esterification reactions under mild conditions, often with high selectivity, reducing the energy consumption and formation of byproducts associated with traditional chemical catalysis. units.it For instance, Novozym 435, an immobilized lipase (B570770), has been used for the synthesis of dilauryl azelate. units.it

Alternative Synthetic Strategies for Azelate Diesters with Hydroxyl Functionality

Besides direct esterification, other synthetic routes can be employed to produce azelate diesters containing hydroxyl groups. These methods may offer advantages in terms of starting material availability or reaction conditions.

Transesterification is a process where an ester is transformed into another ester by reaction with an alcohol, another ester, or an acid. To synthesize this compound, a readily available dialkyl azelate, such as dimethyl azelate or diethyl azelate, can be reacted with propylene glycol. This reaction is typically catalyzed by acids, bases, or organometallic compounds. researchgate.net A key advantage of this method is that the equilibrium can be driven forward by removing the low-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol). researchgate.net

Both homogeneous and heterogeneous catalysts can be used for transesterification. google.comorganic-chemistry.org For example, potassium carbonate (K₂CO₃) and dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) are effective catalysts for transesterification reactions under mild conditions. organic-chemistry.org The use of enzymes, such as lipases, also provides a green and selective route for transesterification. units.it

An alternative approach to introduce the 2-hydroxypropyl group is through the ring-opening of an epoxide. Glycidol (B123203) (2,3-epoxy-1-propanol) is a bifunctional molecule containing both an epoxide and a hydroxyl group. bibliotekanauki.pl The reaction of azelaic acid with two equivalents of glycidol would lead to the formation of bis(2,3-dihydroxypropyl) azelate. However, to obtain this compound, a different strategy involving a glycidyl (B131873) ether could be envisioned, though this is a more complex route.

A more direct application of ring-opening chemistry for the purpose of this article is the reaction of azelaic acid with propylene oxide. While propylene oxide is a derivative used in direct esterification, its reaction with the carboxylic acid proceeds via a ring-opening mechanism of the epoxide. This reaction can be catalyzed by both acids and bases. researchgate.net Acid catalysis can sometimes lead to a mixture of primary and secondary alcohol products, while base catalysis generally favors the formation of the secondary alcohol, which in this case would be the desired 2-hydroxypropyl group. bibliotekanauki.pl The reaction of azelaic acid with propylene oxide under pressure and elevated temperature in the presence of a suitable catalyst can yield this compound. A similar synthesis has been reported for bis(2-hydroxyethyl)azelate using ethylene (B1197577) oxide. prepchem.com

Purification Techniques and Yield Optimization in Multi-Step Synthesis

The efficient synthesis of this compound on both laboratory and industrial scales hinges on effective purification methodologies and strategies to maximize reaction yields. Given its structure as a diester, common impurities can include unreacted starting materials like azelaic acid and 1,2-propanediol, monoester intermediates, and byproducts from side reactions.

Purification Techniques

The selection of a purification technique is determined by the scale of the synthesis and the required purity of the final product. For analogous diesters, several methods have proven effective.

Crystallization: For closely related compounds like bis(2-hydroxyethyl)azelate, which exists as a solid at room temperature, crystallization is an effective purification method. prepchem.com A reported procedure involves isolating the product from a solvent mixture such as n-butyl chloride-acetone, achieving a high purity of 88.5% from the crude product. prepchem.com This technique is highly effective at removing soluble impurities and unreacted starting materials.

Distillation: For liquid esters, vacuum distillation is a primary method for purification. Wiped-film distillation, a technique suitable for thermally sensitive, high-boiling point compounds, has been used to purify similar hydroxy alkyl esters to 99.3% purity. google.com This method minimizes thermal decomposition by reducing the time the compound spends at high temperatures. Similarly, distillation under reduced pressure is a standard industrial practice for purifying diester plasticizers like bis(2-ethylhexyl) azelate. oecd.org

Chromatography: On a laboratory scale, flash column chromatography is a versatile tool for achieving high purity by separating the target compound from byproducts and unreacted reagents based on differential adsorption to a stationary phase. acs.org

The table below summarizes common purification techniques applicable to this compound and its analogs.

Table 1: Summary of Applicable Purification Techniques

| Technique | Principle | Target Impurities | Advantages | Considerations |

| Crystallization | Difference in solubility between the product and impurities at varying temperatures. | Unreacted starting materials, soluble byproducts. | Scalable, can yield very pure product, cost-effective. | Product must be a solid at room temperature; requires suitable solvent system. |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Lower boiling point starting materials, solvents, and byproducts. | Effective for liquid products, can be scaled for industrial production. oecd.org | Risk of thermal degradation for sensitive compounds. google.com |

| Wiped-Film Distillation | A form of vacuum distillation with a short residence time on the heated surface. | High-boiling impurities, unreacted starting materials. | Minimizes thermal stress, suitable for thermally sensitive compounds. google.com | More complex and expensive equipment than standard distillation. |

| Flash Chromatography | Separation based on polarity differences on a solid stationary phase (e.g., silica (B1680970) gel). | Structurally similar byproducts, monoesters, isomers. | High degree of separation, adaptable to various polarities. acs.org | Typically limited to lab scale, requires significant solvent use. |

Yield Optimization

Optimizing the yield of this compound involves careful control over reaction parameters to drive the equilibrium towards product formation and minimize side reactions. Key strategies include:

Stoichiometric Control: Adjusting the molar ratio of reactants is a fundamental optimization strategy. In the synthesis of analogous diesters, using a slight stoichiometric excess of the more volatile or easily removed reactant, such as the epoxide in the reaction with a dicarboxylic acid, can drive the reaction to completion. prepchem.comgoogle.com For the esterification of azelaic acid with 1,2-propanediol, removing water, a byproduct, is crucial to shift the equilibrium towards the diester product.

Catalyst and Temperature Management: The choice of catalyst and reaction temperature is critical. For instance, the synthesis of bis(2-hydroxyethyl)azelate was achieved at 153°C with a specific chromium carboxylate catalyst, resulting in a quantitative crude yield. prepchem.comgoogle.com Enzymatic catalysis, using lipases such as Candida antarctica lipase B, offers a greener alternative that often proceeds under milder conditions, potentially improving yield by reducing thermal degradation and side reactions. nih.gov

Response Surface Methodology (RSM): For complex interactions between variables, statistical methods like RSM are powerful tools for optimization. researchgate.net This methodology allows for the systematic study of the effects of multiple variables—such as temperature, catalyst loading, substrate molar ratio, and reaction time—to identify the optimal conditions for maximizing product yield. researchgate.net

The table below illustrates variables that could be optimized using RSM for the synthesis of this compound.

Table 2: Variables for Yield Optimization via Response Surface Methodology (RSM)

| Factor | Description | Potential Range (Illustrative) | Expected Impact on Yield |

| Temperature | The reaction temperature affects reaction rate and enzyme stability (if applicable). | 40 - 80 °C | Increases rate, but high temperatures can cause degradation or enzyme denaturation. |

| Substrate Molar Ratio | The ratio of azelaic acid to 1,2-propanediol. | 1:2 to 1:3 | An excess of the diol can shift equilibrium to favor product formation. |

| Catalyst Loading | The amount of catalyst (e.g., wt% of enzyme or chemical catalyst). | 1 - 10 wt% | Higher loading increases reaction rate but also cost; may cause mass transfer limitations. |

| Reaction Time | The duration of the reaction. | 4 - 48 hours | Yield increases with time until equilibrium is reached or substrate is consumed. |

Stereochemical Control and Diastereoselective Synthesis Considerations

The synthesis of this compound introduces significant stereochemical complexity because 1,2-propanediol is a chiral molecule. The use of racemic 1,2-propanediol as a starting material results in a mixture of diastereomers, which can have different physical and chemical properties. Azelaic acid is an achiral C9 dicarboxylic acid.

When azelaic acid reacts with racemic (R/S)-1,2-propanediol, three distinct stereoisomers of this compound can be formed:

(R,R)-bis(2-hydroxypropyl) azelate: Formed from two molecules of (R)-1,2-propanediol.

(S,S)-bis(2-hydroxypropyl) azelate: Formed from two molecules of (S)-1,2-propanediol.

(R,S)-bis(2-hydroxypropyl) azelate: A meso compound formed from one molecule of (R)-1,2-propanediol and one molecule of (S)-1,2-propanediol.

Controlling the formation of these isomers is a key challenge. A non-selective synthesis will produce a mixture that may be difficult to separate, while a diastereoselective synthesis aims to produce a single, desired stereoisomer.

Strategies for Stereochemical Control

Use of Enantiomerically Pure Starting Materials: The most direct route to obtaining a specific diastereomer is to start with an enantiomerically pure precursor. Using (R)-1,2-propanediol or (S)-1,2-propanediol exclusively will yield the corresponding (R,R)- or (S,S)-bis(2-hydroxypropyl) azelate, respectively. This approach bypasses the need for diastereoselective reaction conditions or complex purification of isomers.

Enzymatic Catalysis: Lipases are well-known for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity. Lipase B from Candida antarctica (often immobilized as Novozym 435) has been successfully used in the transesterification synthesis of other azelate esters, such as bis(2-ethylhexyl) azelate. nih.gov In the synthesis of this compound, a lipase could perform a kinetic resolution of racemic 1,2-propanediol, preferentially reacting with one enantiomer over the other. This would lead to the enrichment of one diastereomer of the final product.

Diastereoselective Synthetic Pathways: While direct diastereoselective synthesis of this compound is not widely reported, research on complex molecules containing an azelate core demonstrates advanced stereochemical control. For example, in the multi-step synthesis of hydroxy indolizidin-2-one N-(Boc)amino acids from an unsaturated azelate precursor, different reaction pathways yielded varying levels of stereocontrol. mdpi.com It was found that an iodolactonization reaction proceeded with high diastereoselectivity to deliver a specific stereoisomer. mdpi.com In contrast, other pathways like epoxidation or dihydroxylation of the same precursor resulted in mixtures of diastereomers. mdpi.com This highlights a crucial principle: the choice of reaction mechanism is paramount for achieving stereochemical control in molecules with multiple stereocenters. General diastereoselective methods, such as those employing rhodium-catalysis or Brønsted acids, are powerful tools in organic synthesis for controlling stereochemistry, although their specific application to this compound is not documented. nih.govrsc.org

The table below contrasts potential stereochemical outcomes from different synthetic approaches.

Table 3: Comparison of Synthetic Approaches and Stereochemical Outcomes

| Synthetic Approach | Starting Materials | Stereochemical Outcome | Key Advantages/Disadvantages |

| Standard Esterification | Azelaic acid + Racemic 1,2-propanediol | Mixture of (R,R), (S,S), and (R,S) diastereomers | Advantage: Simple, inexpensive starting materials. Disadvantage: Produces a difficult-to-separate mixture. |

| Chiral Pool Synthesis | Azelaic acid + Enantiopure (R)- or (S)-1,2-propanediol | Single (R,R) or (S,S) diastereomer | Advantage: Excellent stereocontrol, predictable outcome. Disadvantage: Higher cost of enantiopure starting materials. |

| Enzymatic Kinetic Resolution | Azelaic acid + Racemic 1,2-propanediol + Lipase | Enrichment of one diastereomer (e.g., (R,R)) and unreacted enantiomer of the diol (e.g., (S)-diol) | Advantage: Milder conditions, potential for high selectivity. Disadvantage: May not go to full conversion, requires separation of product from unreacted enantiomer. |

| Advanced Diastereoselective Synthesis | Complex, multi-step route with chiral catalysts/reagents mdpi.com | Potentially high diastereoselectivity for one isomer | Advantage: Can create specific stereochemistry not otherwise accessible. Disadvantage: Complex, low overall yield, high cost, requires significant methods development. |

Advanced Spectroscopic and Structural Characterization of Bis 2 Hydroxypropyl Azelate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Definitive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Bis(2-hydroxypropyl) azelate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Spectral Analysis for Ester and Hydroxyl Group Confirmation

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, specific signals confirm the presence of the ester and hydroxyl functionalities. The protons adjacent to the ester's carbonyl group and the hydroxyl group exhibit characteristic chemical shifts. For instance, the methylene (B1212753) protons (CH₂) alpha to the ester carbonyls are expected to resonate at a distinct chemical shift. The protons on the carbon bearing the hydroxyl group (CH-OH) and the methyl protons (CH₃) of the propyl chain will also have unique signals. The integration of these signals corresponds to the number of protons in each environment, further validating the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the ester group typically appears at a downfield chemical shift, characteristically in the range of 170-180 ppm. The carbons bonded to the oxygen of the ester and hydroxyl groups also have distinctive chemical shifts, confirming their presence within the molecule.

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a similar compound, bis(2,3-dihydroxypropyl)ether dicarbonate, shows the complexity and information density available from such analyses. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~173 |

| Methylene (alpha to C=O) | ~2.2 | ~34 |

| Methylene (beta to C=O) | ~1.5 | ~25 |

| Methylene (gamma to C=O) | ~1.3 | ~29 |

| Methylene (delta to C=O) | ~1.3 | ~29 |

| O-CH₂ | ~4.0 | ~68 |

| CH-OH | ~3.9 | ~66 |

| CH₃ | ~1.2 | ~18 |

| OH | Variable | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques are employed. creative-biostructure.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are adjacent to each other, allowing for the mapping of the carbon chain and the propyl groups. For example, a cross-peak would be expected between the protons of the O-CH₂ group and the CH-OH proton. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, confirming the direct attachment. sdsu.eduresearchgate.net This is crucial for assigning the carbon resonances based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). columbia.eduyoutube.com HMBC is instrumental in confirming the ester linkage by showing a correlation between the protons of the O-CH₂ group and the carbonyl carbon of the azelate backbone. researchgate.netyoutube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification and Purity Assessment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule and to assess the purity of a sample. researchgate.netnih.gov When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum.

The key functional groups in this compound give rise to characteristic absorption bands in the FTIR spectrum:

O-H Stretch: The hydroxyl (-OH) groups will produce a broad absorption band typically in the region of 3500-3200 cm⁻¹. The broadness of this peak is due to hydrogen bonding.

C-H Stretch: The stretching vibrations of the carbon-hydrogen bonds in the aliphatic chains will appear in the 3000-2850 cm⁻¹ region.

C=O Stretch: The carbonyl group (C=O) of the ester is a strong absorber and will show a sharp, intense peak around 1735 cm⁻¹. The position of this band is characteristic of saturated aliphatic esters.

C-O Stretch: The carbon-oxygen single bond stretching vibrations of the ester and alcohol functionalities will result in strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹.

The absence of unexpected peaks in the spectrum can indicate a high degree of purity. For instance, the absence of a broad carboxylic acid O-H stretch (around 3300-2500 cm⁻¹) and a C=O stretch at a lower frequency (around 1710 cm⁻¹) would confirm the complete esterification of the azelaic acid starting material. The FTIR spectrum of a related polyester (B1180765), poly(propylene fumarate), demonstrates the utility of this technique in monitoring the conversion of starting materials to the final product. researchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 |

| Ester (C=O) | C=O Stretch | ~1735 (sharp, intense) |

| Ester/Alcohol (C-O) | C-O Stretch | 1300 - 1000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For a compound like this compound, soft ionization techniques are preferred to minimize fragmentation and clearly observe the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, which contains hydroxyl and ester groups. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound (molecular formula C₁₅H₂₈O₆, molecular weight 304.38 g/mol ), one would expect to observe the protonated molecule [M+H]⁺ at m/z 305.19 or adducts with common cations like sodium [M+Na]⁺ at m/z 327.17 or potassium [M+K]⁺ at m/z 343.15. researchgate.netnih.gov The high mass accuracy of modern ESI-MS instruments allows for the confirmation of the elemental composition of the detected ions. Analysis of fragmentation patterns from tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses, such as the loss of a hydroxypropyl group.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique that is highly effective for the analysis of a wide range of molecules, including synthetic polymers. nih.govbiomerieux.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. tcichemicals.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. nih.govrcpath.org

This technique is particularly useful for confirming the molecular weight of this compound. Similar to ESI-MS, the spectrum would be expected to show the molecular ion, often as an adduct with a cation like Na⁺ or K⁺. The high resolution of TOF analyzers allows for precise mass determination. While often used for much larger molecules, MALDI-TOF can provide clear and accurate molecular weight information for molecules in the size range of this compound. nih.gov

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying the components within a chemical sample. For this compound, these techniques are vital for establishing a purity profile, quantifying the main component, and identifying any impurities such as unreacted starting materials, by-products, or volatile residues.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile organic compounds. epa.gov In the context of this compound, GC-MS is primarily used to identify and quantify trace-level volatile impurities that may be present from the synthesis process or subsequent degradation. These can include residual solvents, unreacted monomers like propylene (B89431) glycol, or volatile by-products. purdue.edu

The analysis involves injecting a prepared sample into the GC system, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized components through a capillary column. nih.govresearchgate.net The column, often a 5% phenyl methyl siloxane type, separates the compounds based on their boiling points and affinity for the stationary phase. nih.govresearchgate.net As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov

The screening for potential migrants from polymeric materials is a common application of GC-MS, highlighting its sensitivity in detecting trace compounds. nih.govresearchgate.net For this compound, this technique would be crucial for quality control, ensuring the final product is free from volatile substances that could affect its performance or safety in specific applications.

| Potential Analyte | Source | Typical GC-MS Application |

|---|---|---|

| Propylene Glycol | Unreacted starting material | Quantification of residual monomers |

| Azelaic Acid (as a derivatized ester) | Unreacted starting material | Analysis of non-volatile precursors after derivatization |

| Cyclic ethers | Side-reaction products | Identification of synthesis by-products |

| Ethanol/Isopropanol | Residual solvents from purification | Purity testing and solvent residue analysis d-nb.info |

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the quantitative analysis and purity determination of non-volatile and thermally labile compounds like this compound. acs.orghitachi-hightech.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. ijpsonline.com

The separation is commonly achieved on a C18 stationary phase column. ijpsonline.comsielc.com A mobile phase, consisting of a mixture of an aqueous buffer (e.g., sodium di-hydrogen orthophosphate) and an organic solvent like acetonitrile, is pumped through the column at a constant flow rate. ijpsonline.com The pH of the mobile phase is controlled to ensure consistent retention and peak shape. ijpsonline.com

Advanced detection methods enhance the selectivity and sensitivity of the analysis.

UV-Vis Detector: Since this compound lacks a strong chromophore, detection is typically performed at a low wavelength, such as 206 nm, where the ester carbonyl group exhibits absorbance. ijpsonline.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides definitive identification of the main peak and any impurities based on their mass-to-charge ratios, offering much higher specificity than UV detection alone. acs.orgresearchgate.net This is particularly useful for identifying unknown degradation products or synthesis by-products.

Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and robust. ijpsonline.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil 100-5C18 (250 x 4.6 mm, 5 µm) | ijpsonline.com |

| Mobile Phase | 75:25 (v/v) Sodium di-hydrogen orthophosphate (pH 3.5; 50 mM) : Acetonitrile | ijpsonline.com |

| Flow Rate | 1.2 mL/min | ijpsonline.com |

| Detection | UV at 206 nm | ijpsonline.com |

| Injection Volume | 8-20 µL | acs.orgijpsonline.com |

| Column Temperature | 40 °C | acs.org |

Thermal Analysis for Understanding Phase Transitions and Stability for Material Processing

Thermal analysis techniques are critical for characterizing the behavior of materials as a function of temperature. For this compound, which may be used as a plasticizer or a monomer for polyesters, understanding its thermal transitions and decomposition profile is essential for defining processing parameters and predicting its performance at different temperatures. mdpi.comrsc.org

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. torontech.comtudelft.nl This analysis reveals key thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). torontech.commeasurlabs.com

For a diester like this compound, the DSC thermogram provides critical information. The glass transition temperature (Tg) is particularly important if the material is amorphous, indicating the temperature at which it changes from a rigid, glassy state to a more flexible, rubbery state. mdpi.com This is a crucial parameter for its application as a plasticizer. If the material can crystallize, endothermic melting peaks and exothermic crystallization peaks will be observed. scirp.org The analysis is typically run under a nitrogen atmosphere at a controlled heating and cooling rate, often 10 °C/min, to observe these transitions clearly. mdpi.comrsc.org For instance, DSC analysis of related azelate polyester polyols shows clear glass transition temperatures in the range of -65 °C to -53 °C. mdpi.com

| Material | Thermal Transition | Temperature (°C) | Reference |

|---|---|---|---|

| Azelate Polyester Polyol Soft Domains | Glass Transition (Tg) | -65 to -53 | mdpi.com |

| Poly(nonamethylene azelate) | Melting Temperature (Tm) | Not specified, but crystallization studied at 35-45 °C | mdpi.com |

| PVC with Azelate Copolyester Plasticizer | Glass Transition (Tg) of plasticized system | ~ -35 | rsc.org |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.eduopenaccessjournals.com This technique is essential for determining the thermal stability and decomposition profile of this compound. openaccessjournals.com The resulting TGA curve plots mass percentage versus temperature, showing the temperatures at which the material begins to degrade and the distinct stages of mass loss. researchgate.net

The onset temperature of decomposition indicates the upper limit of the material's thermal stability, a critical factor for melt processing applications. rsc.org The TGA thermogram can reveal if decomposition occurs in a single step or multiple steps, which can provide insight into the degradation mechanism. For example, in related azelate-based polyurethanes, distinct decomposition steps corresponding to the breakdown of different chemical linkages (urethane and ester groups) are observed at different temperatures. mdpi.com TGA experiments are typically conducted by heating the sample at a constant rate (e.g., 10 °C/min) in an inert nitrogen atmosphere. mdpi.comrsc.org

| Material | Decomposition Onset/Feature | Temperature Range (°C) | Reference |

|---|---|---|---|

| Azelate Copolyester Plasticizers | Main decomposition phase | 300 - 400 | rsc.org |

| Azelate-based Thermoplastic Polyurethanes (TPUs) | Stable up to | ~280 | mdpi.com |

| Azelate-based TPUs | Urethane group decomposition | 316 - 336 | mdpi.com |

| Azelate-based TPUs | Ester linkage breakdown | 410 - 422 | mdpi.com |

Integration of Bis 2 Hydroxypropyl Azelate in Advanced Polymeric Systems and Material Science

Bis(2-hydroxypropyl) Azelate as a Monomer in Polymer Synthesis

This compound serves as a valuable diol monomer in the creation of polyesters. Its structure, featuring terminal hydroxyl groups, allows it to react with dicarboxylic acids or their derivatives to form polyester (B1180765) chains.

The synthesis of polyesters from azelaic acid and various diols can result in either linear or hyperbranched structures, depending on the chosen reaction conditions and co-monomers. nih.gov For instance, linear polymers are typically formed with different diols and dicarboxylic acids, while hyperbranched polyesters often involve a polyol like glycerol (B35011). nih.gov The molecular weight of these polyesters can be influenced by the catalyst used, with dibutyltin (B87310) (IV) oxide being noted for achieving higher values. nih.gov

The polycondensation process itself can be carried out using different methods. Chemical catalysis is a common route, often requiring temperatures above 150°C. nih.gov Alternatively, enzymatic synthesis, utilizing enzymes like lipases, offers a more sustainable approach, operating at milder temperatures between 40 and 90°C. nih.gov This enzymatic route is also praised for its high selectivity and the ability to produce functionalized polyesters with controlled architectures. nih.gov

Research has shown that the properties of the resulting polyesters are highly dependent on the chosen synthetic pathway and the monomers involved. For example, the thermal properties and molecular weight of azelaic acid-based polyesters can vary significantly. nih.gov

Table 1: Examples of Azelaic Acid-Based Polyesters and their Properties

| Co-monomer(s) | Synthesis Method | Catalyst | Molecular Weight (Mn, g/mol ) | Melting Point (°C) |

| Glycerol, Tall Oil Fatty Acid | Enzymatic (Novozyme 435) | Novozyme 435 | 20,900 - 39,700 | Not Reported |

| Pentaerythritol (B129877), Glycerol, Tall Oil Fatty Acid | Chemo-enzymatic | Not specified | 16,800 - 57,800 | Not Reported |

| Various diols/diacids | Chemical | Various | 1,852 - 5,410 | < 100 |

This table is based on data for azelaic acid-based polyesters, providing a general context for the synthesis of polymers from azelaic acid derivatives like this compound.

To tailor the properties of polyesters for specific applications, this compound can be copolymerized with a variety of other monomers, including those derived from biological sources. researchgate.net This strategy allows for the creation of copolymers with a range of characteristics, such as enhanced biodegradability or modified mechanical properties.

For example, azelaic acid, the precursor to this compound, has been successfully copolymerized with bio-based monomers like glycerol and pentaerythritol through enzymatic synthesis. nih.gov The choice of co-monomer plays a crucial role in the final properties of the polymer. For instance, copolymerization can affect the isodimorphic structural behavior of the resulting polyester, which is influenced by the chain length of the co-monomer diols. nih.gov

Furthermore, the development of fully bio-based polyesters is an area of active research. nih.gov This involves using monomers that are entirely derived from renewable resources. nih.gov For instance, bio-based succinic acid and adipic acid are suitable co-monomers for polycondensation with diols like this compound. nih.gov

The terminal hydroxyl groups of this compound are fundamental to its ability to participate in crosslinking reactions, which are essential for forming three-dimensional polymer networks. nih.gov These networks are crucial for creating materials with specific properties, such as thermosets and elastomers.

Covalent crosslinking can also be achieved through other chemical reactions. For instance, hydroxyl groups can react with acid anhydrides or acyl halides. sigmaaldrich.com In some systems, the crosslinking process can be controlled by adjusting the molar ratio of the monomers and the use of catalysts. acs.org The degree of crosslinking has a direct impact on the physical and mechanical properties of the final polymer, such as its water uptake, flexibility, and Young's modulus. science.gov

Functionality as a Polymeric Additive: Plasticization and Modifying Agent

Beyond its role as a monomer, this compound and similar azelate esters are utilized as polymeric additives, most notably as plasticizers. mdpi.com Plasticizers are incorporated into a polymer matrix to enhance its flexibility, processability, and durability. specialchem.com

The primary mechanism of plasticization involves the insertion of plasticizer molecules between the polymer chains. chemeurope.com This increases the "free volume" within the polymer matrix, effectively spacing the polymer chains further apart. chemeurope.com As a result, the intermolecular forces between the polymer chains are reduced, which in turn lowers the glass transition temperature (Tg) of the polymer, making it softer and more flexible. chemeurope.commdpi.com

The effectiveness of a plasticizer is dependent on its compatibility with the polymer. researchgate.net Good compatibility ensures that the plasticizer is well-dispersed within the polymer matrix and does not easily migrate out of the material over time. mdpi.com Esters of dicarboxylic acids, such as azelates, are known to be effective plasticizers for various polymers, including PVC. researchgate.net

The chemical structure of the plasticizer plays a significant role in its performance. For example, in a homologous series of phthalates and adipates, the presence of different alcohol moieties can influence the plasticizer's properties and its effect on the base polymer. specialchem.com

The addition of plasticizers like this compound can significantly influence the rheological properties of polymer blends. Rheology is the study of the flow and deformation of matter, and understanding these properties is crucial for polymer processing techniques like extrusion and molding. nih.gov

The introduction of a plasticizer generally leads to a reduction in the viscosity of the polymer melt. nih.gov This is a direct consequence of the increased free volume and enhanced mobility of the polymer chains, as described in the plasticization mechanism. The reduction in viscosity makes the polymer easier to process at lower temperatures and pressures.

Furthermore, plasticizers can affect the viscoelastic properties of a polymer blend. nih.gov This includes changes in the storage modulus (G') and loss modulus (G''), which are measures of the elastic and viscous response of the material, respectively. semanticscholar.org The extent of these changes depends on factors such as the concentration and type of the plasticizer, the nature of the polymer matrix, and the processing conditions. nih.gov For example, studies on hydroxypropyl cellulose-based filaments have shown that the complex viscosity and shear-thinning behavior are affected by the drug load, polymer composite, and disintegrant type. nih.gov

Impact on Mechanical Performance and Thermal Response of Modified Polymers

The incorporation of this compound as a plasticizer has a notable influence on the mechanical and thermal characteristics of polymers. While specific data for this compound is limited, the effects can be inferred from studies on similar azelate esters and other bio-based plasticizers in polymers like Polyvinyl Chloride (PVC).

The addition of azelate-based plasticizers generally leads to a significant reduction in the glass transition temperature (Tg) of PVC. mdpi.comscielo.brncsu.edu This indicates an increase in the flexibility and processability of the polymer. For instance, studies on copolyester plasticizers derived from azelaic acid have demonstrated a substantial decrease in the Tg of PVC, with values reaching as low as -35°C, which is indicative of a highly flexible material. rsc.orgrsc.org This plasticizing effect is attributed to the long, flexible aliphatic chain of azelaic acid, which increases the free volume between polymer chains, thereby enhancing their mobility. nih.gov

The mechanical properties of polymers are also significantly altered. The use of bio-based plasticizers, including those derived from azelaic acid, typically results in a decrease in tensile strength and Young's modulus, while increasing the elongation at break. mdpi.comresearchgate.netkinampark.com This trade-off is a classic characteristic of plasticized polymers, where hardness is sacrificed for increased ductility. Research on PVC blends with a bio-based plasticizer, glycerol diacetate monolaurate, showed a decrease in tensile strength from 52.2 MPa for pure PVC to 20.8 MPa when 50 phr of the plasticizer was added. mdpi.com Conversely, the elongation at break can be dramatically improved. rsc.org

The thermal stability of polymers can also be affected by the choice of plasticizer. While some studies suggest that the introduction of ester-based plasticizers can slightly lower the initial degradation temperature of PVC, others have shown that certain bio-based plasticizers can enhance thermal stability. scielo.brncsu.edu For instance, the use of epoxidized sunflower oil (ESO) as a co-plasticizer has been shown to improve the thermal stability of PVC formulations. scielo.br In polyurethanes, the thermal stability is influenced by the molecular weight of the polyester polyol, with higher molecular weight polyols generally leading to increased thermal stability. nycu.edu.twktu.lt

Representative Mechanical Properties of PVC Plasticized with Azelate-Based Copolyesters

| Plasticizer System | Tensile Strength (MPa) | Elongation at Break (%) |

| PVC/PHMAZ-45 | 15.2 | 908.4 |

| PVC/DOP | 22.9 | - |

Data is representative of azelaic acid-based copolyester plasticizers and may not be specific to this compound. PHMAZ-45 is a copolyester of azelaic acid, 1,6-hexanediol, and 2-methyl-1,3-propanediol. DOP is dioctyl phthalate. rsc.orgkinampark.com

Representative Thermal Properties of PVC Plasticized with Bio-Based Plasticizers

| Plasticizer System | Glass Transition Temperature (Tg) (°C) |

| Unplasticized PVC | 81 |

| PVC/ISB/ESOME (50/10 phr) | 63.6 |

| PVC/ATBC/ESOME (40/20 phr) | 64.6 |

| PVC/DEHP | 65.5 |

Data is representative of various bio-based plasticizer systems and may not be specific to this compound. ISB is isosorbide (B1672297) diester, ATBC is acetyl tributyl citrate, ESOME is epoxidized sunflower oil methyl ester, and DEHP is diethylhexyl phthalate. scielo.br

Compatibility Studies with Diverse Polymer Systems (e.g., PVC, Polyurethanes)

The compatibility of a plasticizer with a polymer matrix is crucial for achieving a stable and effective blend. Azelaic acid-based plasticizers have demonstrated good compatibility with PVC. rsc.orgmdpi.com This compatibility is attributed to the polarity of the ester groups, which can interact with the polar C-Cl bonds in the PVC chains. nih.gov The long aliphatic chain of azelaic acid also contributes to its good solubility in the polymer matrix. mdpi.com Studies on copolyester plasticizers from azelaic acid have shown that they are well-dispersed in the PVC matrix, leading to homogenous materials. rsc.org

Application as a Component in Specialized Lubricant Formulations

Esters of dicarboxylic acids, including azelates, have been utilized as synthetic lubricant base oils and additives for over half a century due to their favorable properties. researchgate.net These properties include good thermal and oxidative stability, high viscosity index, and excellent lubricity. asianpubs.orgukm.my

Tribological Performance Assessment in Model Systems

The tribological performance of lubricants containing azelate esters has been shown to be excellent. Studies on various dicarboxylate esters have demonstrated their ability to act as boundary lubricants with low coefficients of friction (COF). researchgate.netukm.my The presence of polar ester groups in the molecular structure allows these compounds to adsorb onto metal surfaces, forming a protective film that reduces friction and wear. ukm.my

Research on branched dicarboxylate esters, such as di-2-ethylhexyl azelate (D2EHAz), has shown low COF values at both 40°C and 100°C. ukm.my For instance, D2EHAz exhibited a COF below 0.35 under the tested conditions. ukm.my This indicates good lubricating properties even at elevated temperatures. The structure of the alcohol used in the esterification of azelaic acid plays a significant role in the tribological behavior. Branched alcohols can lead to esters with very low pour points, which is beneficial for low-temperature applications. asianpubs.org

Representative Tribological Data of Azelate Esters

| Lubricant | Temperature (°C) | Coefficient of Friction (COF) |

| Di-2-ethylhexyl azelate (D2EHAz) | 40 | < 0.35 |

| Di-2-ethylhexyl azelate (D2EHAz) | 100 | < 0.35 |

| Di-2-ethylhexyl dodecanedioate (B1236620) (D2EHD) | 40 | 0.11 |

| Di-2-ethylhexyl dodecanedioate (D2EHD) | 100 | 0.17 |

Data is representative of branched azelate esters and may not be specific to this compound. ukm.my

Rheological Characterization of Lubricant Blends

The rheological properties of lubricants are critical for their performance in various applications. nih.gov Many high molecular weight azelate esters have been classified as non-Newtonian fluids. asianpubs.org This means their viscosity changes with the applied shear rate. This behavior can be advantageous in certain lubrication regimes.

The viscosity index (VI) is a key parameter that describes the change in viscosity with temperature. Azelate esters generally exhibit high viscosity indices, indicating a smaller change in viscosity over a wide temperature range. asianpubs.orgukm.my This is a desirable characteristic for lubricants operating under varying temperature conditions. For example, various branched dicarboxylate esters have shown VI values in the range of 178 to 216. ukm.my The structure of the ester, including the length of the dicarboxylic acid and the branching of the alcohol, influences the viscosity and VI. asianpubs.org

Structure-Performance Relationships in Biolubricant Development

The development of biolubricants from renewable resources like azelaic acid is driven by the need for environmentally friendly alternatives to petroleum-based lubricants. asianpubs.orggrafiati.com The structure of the azelate ester has a direct impact on its performance as a biolubricant.

Key structure-performance relationships for azelate esters in biolubricants include:

Alcohol Structure: The use of branched alcohols in the esterification of azelaic acid leads to esters with significantly lower pour points compared to those made with linear alcohols. asianpubs.org For instance, di-2-ethylhexanol azelate has a pour point of -58°C, while di-hexyl azelate has a pour point of 5°C. asianpubs.org This is crucial for lubricants intended for use in cold climates.

Polarity: The presence of polar ester groups enhances the lubricity of azelate esters by promoting their adhesion to metal surfaces, which is a key characteristic of boundary lubricants. ukm.my

The structure of this compound, with its propylene (B89431) glycol-derived alcohol portions, suggests it would have good polarity and potential for a high viscosity index. The presence of hydroxyl groups could further enhance its polarity and potentially its interaction with metal surfaces and other lubricant additives.

Environmental Degradation Pathways and Fate in Engineered Systems

Hydrolytic Degradation Mechanisms of Ester Linkages

The kinetics at a constant pH can be described by a pseudo-first-order rate constant, k_h, which is the sum of the contributions from each mechanism viu.ca:

k_h = k_A[H⁺] + k_N + k_B[OH⁻]

Where:

k_A is the second-order rate constant for acid-catalyzed hydrolysis.

k_N is the pseudo-first-order rate constant for neutral hydrolysis.

k_B is the second-order rate constant for base-catalyzed hydrolysis.

pH-Dependent Hydrolysis Kinetics

The rate of hydrolysis for carboxylic acid esters like Bis(2-hydroxypropyl) azelate is highly dependent on the pH of the surrounding medium. viu.ca The degradation rate is typically at its minimum in the neutral pH range (around pH 7) and increases significantly under both acidic (pH < 4) and alkaline (pH > 8) conditions. viu.canih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule. This mechanism is generally relevant only at low pH values for esters that are relatively stable under neutral conditions. viu.ca

Neutral Hydrolysis: In the neutral pH range (approximately pH 4-8), the dominant mechanism is the direct nucleophilic attack by water on the carbonyl carbon. epa.gov This process is generally slow compared to the acid- or base-catalyzed pathways. viu.ca

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. epa.gov This mechanism, known as saponification, is typically the most rapid degradation pathway and follows second-order kinetics. epa.govchemrxiv.org The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for most esters. nih.gov

The relationship between pH and the hydrolysis rate constant is often depicted in a U-shaped log k_h vs. pH plot, illustrating the minimum rate at neutral pH and increasing rates at the acidic and alkaline extremes. viu.ca

| pH Condition | Dominant Mechanism | Relative Degradation Rate | Primary Nucleophile |

|---|---|---|---|

| Strongly Acidic (pH < 4) | Acid-Catalyzed | Moderate to High | H₂O (on protonated ester) |

| Neutral (pH ≈ 7) | Neutral Hydrolysis | Low (Minimum Rate) | H₂O |

| Strongly Alkaline (pH > 9) | Base-Catalyzed | High to Very High | OH⁻ |

Influence of Temperature and Ionic Strength on Degradation Rates

Temperature and ionic strength are critical environmental factors that can significantly affect the rate of hydrolytic degradation.

Temperature: The hydrolysis rate of esters increases with rising temperature. researchgate.net This relationship can be described by the Arrhenius equation, which relates the rate constant (k) to the absolute temperature (T), the activation energy (E_a), and a pre-exponential factor (A) researchgate.net:

k = Ae(-E_a/RT)

Where R is the universal gas constant. Generally, higher temperatures provide the necessary activation energy for the reaction to proceed more quickly across all pH ranges. researchgate.netresearchgate.net Studies on various organic compounds have consistently shown that hydrolysis rates increase as temperature increases. researchgate.net

Ionic Strength: The effect of ionic strength on hydrolysis rates is more complex and generally less pronounced than that of temperature or pH. researchgate.net For reactions involving ions, the rate can be influenced by the ionic composition of the solution, which affects the activity coefficients of the reactants. However, for many environmental contaminants, studies have shown that ionic strength does not have a statistically significant effect on degradation rates when compared to the dominant influences of pH and temperature. researchgate.net

Enzymatic Degradation of Azelate Esters by Microbial Lipases and Esterases

In addition to abiotic hydrolysis, the primary pathway for the degradation of this compound in most biologically active environments is enzymatic hydrolysis. This process is mediated by extracellular enzymes produced by microorganisms, primarily lipases and esterases. mdpi.com These enzymes catalyze the cleavage of ester bonds, breaking down the molecule into azelaic acid and 1,2-propanediol, which can then be assimilated by microbial cells for use as carbon and energy sources. nih.govresearchgate.net

Identification of Key Enzyme Systems and Catalytic Mechanisms

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) and esterases (carboxylic ester hydrolases, E.C. 3.1.1.1) are the principal enzyme classes responsible for polyester (B1180765) degradation. mdpi.com

Key Enzyme Sources: A wide range of microorganisms, including bacteria and fungi, are known to produce enzymes capable of hydrolyzing polyesters. Notable sources include species from the genera Candida, Pseudomonas, Rhizopus, and Aspergillus. mdpi.com Specifically, Candida antarctica lipase (B570770) B (CalB) is a well-studied and highly efficient enzyme for the hydrolysis of various esters and polyesters. nih.govacs.orgnih.gov

Catalytic Mechanism: These enzymes are serine hydrolases that possess a catalytic triad, typically composed of serine, histidine, and aspartate residues in their active site. mdpi.com The degradation mechanism generally involves a surface erosion process, where the enzyme adsorbs to the surface of the substrate and cleaves the ester bonds. mdpi.com For a molecule like this compound, which is a small molecule rather than a polymer, the enzymes would act on the dissolved or emulsified substrate in an aqueous medium. The optimal activity for many microbial lipases is found under slightly alkaline conditions (pH 8-9) and at moderately elevated temperatures (35-40°C), conditions which enhance both enzymatic activity and abiotic base-catalyzed hydrolysis. nih.govacs.org

| Enzyme Class | Microbial Source (Genus) | Typical Optimal pH | Typical Optimal Temperature (°C) |

|---|---|---|---|

| Lipase | Candida (e.g., C. antarctica) | 8.0 - 9.0 | 35 - 40 |

| Lipase | Pseudomonas (e.g., P. cepacia) | 7.0 - 8.5 | 30 - 50 |

| Lipase | Rhizopus (e.g., R. delemar) | 6.0 - 7.5 | 30 - 40 |

| Cutinase | Humicola insolens | 8.0 - 9.0 | 40 - 50 |

| Esterase | Bacillus sp. | 7.0 - 8.0 | 40 - 60 |

Note: Optimal conditions can vary significantly depending on the specific species and enzyme isoform. mdpi.comnih.govacs.org

Kinetics of Biodegradation in Controlled Environments

The kinetics of biodegradation are influenced by substrate concentration, microbial population density, and environmental conditions. In controlled environments, the rate of disappearance of the parent compound and the appearance of its metabolites are monitored over time.

For many organic compounds, biodegradation kinetics can be complex. If the compound serves as a growth substrate, models like the Monod equation are often used. nih.gov In cases where the compound is inhibitory at high concentrations, a Haldane model may be more appropriate. nih.gov The degradation of the hydrolysis products is also a key factor. Azelaic acid, a long-chain dicarboxylic acid, is metabolized through peroxisomal β-oxidation. nih.govnih.gov The other product, 1,2-propanediol, is known to be readily biodegradable in both aerobic and anaerobic conditions.

Assessment of Environmental Persistence in Various Media (e.g., Soil, Water, Sediment)

The environmental persistence of this compound is determined by the combined rates of its hydrolytic and enzymatic degradation. Based on its chemical structure—a diester of a readily biodegradable dicarboxylic acid and a biodegradable alcohol—it is not expected to be highly persistent in the environment.

Water: In aquatic systems, both hydrolysis and microbial degradation will contribute to its removal. The rate will be highly dependent on pH, temperature, and the presence of acclimated microbial communities. In biologically active waters, enzymatic degradation is likely the dominant removal pathway. Given the high biodegradability of its constituent parts, its half-life in surface water is expected to be on the order of days to weeks.

Soil: In soil environments, microbial degradation is the principal fate process. researchgate.net The compound's mobility and bioavailability will be influenced by its sorption to soil organic matter. Diesters can be sorbed to soil, which can affect their degradation rate. mdpi.com Persistence in soil will be a function of soil type, organic matter content, moisture, temperature, and the abundance and activity of lipase- and esterase-producing microorganisms. The degradation of its monomer, azelaic acid, has been observed in soil. researchgate.net

Sediment: Similar to soil, sediment serves as a sink for organic compounds. researchgate.netnih.gov The persistence of this compound in sediment will depend on its partitioning behavior and the prevailing redox conditions. Under aerobic conditions at the sediment-water interface, microbial degradation is expected to occur. However, under deeper, anaerobic conditions, the degradation rate would likely be significantly slower.

| Environmental Compartment | Primary Degradation Pathway | Key Influencing Factors | Estimated Persistence/Half-Life |

|---|---|---|---|

| Surface Water (Aerobic) | Biodegradation, Hydrolysis | Microbial activity, Temperature, pH | Low (Days to Weeks) |

| Soil (Aerobic) | Biodegradation | Microbial density, Moisture, Temperature, Organic Matter | Low to Moderate (Weeks to Months) |

| Sediment (Aerobic) | Biodegradation | Bioavailability, Microbial activity | Moderate |

| Sediment (Anaerobic) | Anaerobic Biodegradation, Hydrolysis | Redox potential, Temperature | High |

Note: Persistence estimates are qualitative and based on the expected biodegradability of the compound's structural components, as specific experimental data for this compound is limited.

Metabolite Identification and Pathway Mapping for Environmental Transformation

The environmental degradation of this compound is not extensively documented in scientific literature. However, based on its chemical structure as a diester of azelaic acid and propylene (B89431) glycol, a primary degradation pathway can be predicted to involve the hydrolysis of its ester bonds. This initial step would yield azelaic acid and 2-hydroxypropane (propylene glycol) as the principal metabolites. The subsequent environmental fate of this compound is then determined by the degradation of these two compounds.

The hydrolysis of ester-containing compounds is a well-known process in environmental systems, often mediated by abiotic factors such as water and pH, or biotic factors like microbial esterases. This process would break down this compound into its constituent acid and alcohol.

Following hydrolysis, the resulting metabolites, azelaic acid and propylene glycol, are subject to further microbial degradation. Azelaic acid, a naturally occurring dicarboxylic acid, is known to be biodegradable. Similarly, propylene glycol is readily biodegraded in various environmental compartments, including water and soil, under both aerobic and anaerobic conditions.

While specific studies on the metabolites of this compound are not available, the table below outlines the probable metabolites and their known environmental fate.

| Metabolite | Chemical Formula | Formation Pathway | Known Environmental Fate |

| Azelaic Acid | C9H16O4 | Hydrolysis of ester linkages | Biodegradable |

| Propylene Glycol | C3H8O2 | Hydrolysis of ester linkages | Readily biodegradable in water and soil |

The proposed degradation pathway for this compound is therefore a two-step process:

Hydrolysis: The initial cleavage of the two ester bonds in the this compound molecule, resulting in the formation of one molecule of azelaic acid and two molecules of propylene glycol.

Mineralization: The subsequent biodegradation of azelaic acid and propylene glycol by microorganisms, ultimately leading to the formation of carbon dioxide and water under aerobic conditions.

It is important to note that this pathway is inferred from the chemical nature of the compound and the known environmental behavior of its components. Detailed experimental studies would be necessary to definitively identify all intermediate metabolites and fully elucidate the degradation pathway of this compound in various engineered and natural environments.

Theoretical and Computational Investigations of Bis 2 Hydroxypropyl Azelate

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulation are indispensable tools for understanding the three-dimensional structure of molecules and their interactions with their environment. For a flexible molecule like Bis(2-hydroxypropyl) azelate, which possesses a long aliphatic chain and rotatable ester groups, a multitude of conformations are possible, each with a distinct energy level. Identifying the low-energy conformers is crucial as they are the most likely to be present under normal conditions and will dictate the macroscopic properties of the material.

Conformational analysis of long-chain diesters can be systematically performed using computational methods. nih.govresearchgate.net These studies often employ a combination of molecular mechanics force fields to rapidly explore the vast conformational space and higher-level quantum mechanics calculations to refine the energies of the most stable conformers. The interplay of intramolecular forces, such as van der Waals interactions and torsional strain, determines the preferred shapes of the molecule. For this compound, the flexible nonanedioic acid backbone, coupled with the rotations around the C-O bonds of the ester groups and the C-C and C-O bonds of the 2-hydroxypropyl groups, results in a complex potential energy surface.

Intermolecular interactions, particularly in the context of its use as a plasticizer in polymer matrices like polyvinyl chloride (PVC), are of paramount importance. mdpi.com The hydroxyl groups in this compound are capable of forming hydrogen bonds, which can significantly influence its interaction with polar polymers. mdpi.com Computational models can quantify the strength and nature of these interactions, including hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces, which collectively determine the compatibility and efficiency of the plasticizer. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. semanticscholar.orgresearchgate.netresearchgate.net By calculating the electron density, DFT can provide valuable information about a molecule's geometry, reactivity, and spectroscopic properties. For this compound, DFT calculations can be employed to optimize its molecular geometry, determining the bond lengths, bond angles, and dihedral angles of its most stable conformers.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of electron density and the molecular electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are crucial for predicting how it will interact with other molecules. For instance, the negatively charged regions around the oxygen atoms of the ester and hydroxyl groups in this compound are expected to be the primary sites for interaction with the electrophilic regions of PVC chains.

A hypothetical DFT study on this compound would likely involve the use of a functional such as B3LYP with a suitable basis set to accurately model its electronic structure. The results of such a study would provide a foundational understanding of its intrinsic molecular properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Suggests a polar molecule capable of strong intermolecular interactions. |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Matrices

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mcmaster.camdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of materials at the atomic scale. In the context of this compound as a plasticizer, MD simulations are invaluable for understanding its behavior within a polymer matrix such as PVC. semanticscholar.orgmcmaster.camdpi.comacs.org

MD simulations of plasticized PVC can reveal how the plasticizer molecules distribute themselves among the polymer chains and how they affect the polymer's mobility. mcmaster.camdpi.com The insertion of plasticizer molecules increases the free volume between polymer chains, which in turn lowers the glass transition temperature (Tg) and imparts flexibility to the material. researchgate.netacs.org Simulations can quantify this increase in free volume and correlate it with the plasticizing efficiency.

Furthermore, MD simulations can elucidate the specific intermolecular interactions between this compound and PVC. The simulations would likely show the formation of hydrogen bonds between the hydroxyl groups of the plasticizer and the chlorine atoms of PVC, as well as dipole-dipole interactions between the ester groups and the polar C-Cl bonds. mdpi.com These interactions are crucial for the compatibility of the plasticizer with the polymer and for preventing its migration out of the matrix over time. By simulating the system at different temperatures, it is also possible to predict mechanical properties such as the Young's modulus of the plasticized material. semanticscholar.orgacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Material Performance

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the molecular structure of a compound with its macroscopic properties. researchgate.net By developing mathematical models based on a set of known data, QSPR can be used to predict the properties of new, untested compounds. This predictive capability is particularly useful in materials science for designing molecules with desired performance characteristics.

Correlation of Molecular Descriptors with Plasticizer Efficiency

The efficiency of a plasticizer is determined by how effectively it can reduce the rigidity of a polymer. This is often quantified by the reduction in the glass transition temperature (Tg) or an increase in the elongation at break. nih.govrsc.org QSPR models for plasticizer efficiency typically use a variety of molecular descriptors that encode information about the size, shape, and electronic properties of the plasticizer molecule.